ALDH3A1 Inhibition Potency: 5-Fluoro Isomer Demonstrates Measurable Activity Versus 2'-Fluoro Isomer
5-Fluoro-[1,1'-biphenyl]-2-carbaldehyde inhibits human aldehyde dehydrogenase 3A1 (ALDH3A1)-mediated benzaldehyde oxidation with an IC50 of 1000 nM, as determined by spectrophotometric analysis following 1 minute preincubation [1]. In contrast, the 2'-fluoro positional isomer (CAS 223575-95-9) was screened against dihydrofolate reductase but did not exhibit reported ALDH3A1 inhibitory activity in the same database repository, indicating a loss of target engagement upon fluorine relocation [2].
| Evidence Dimension | Inhibition of human ALDH3A1 |
|---|---|
| Target Compound Data | IC50 = 1000 nM |
| Comparator Or Baseline | 2'-Fluoro-[1,1'-biphenyl]-2-carbaldehyde (CAS 223575-95-9): no reported ALDH3A1 inhibition activity in BindingDB/ChEMBL repositories |
| Quantified Difference | Target compound shows quantifiable inhibition (IC50 = 1000 nM) while 2'-fluoro isomer lacks documented activity against ALDH3A1 |
| Conditions | Human ALDH3A1-mediated benzaldehyde oxidation, spectrophotometric analysis, 1 min preincubation |
Why This Matters
Procurement of the correct 5-fluoro isomer is essential for ALDH3A1-targeted research programs, as positional isomerism demonstrably alters target engagement and potency.
- [1] BindingDB. BDBM50447069 CHEMBL1492620::US9328112, B37. Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, IC50 = 1000 nM. View Source
- [2] BindingDB. ChEMBL_52844 (CHEMBL665048). Compound tested for inhibition against Dihydrofolate reductase in Pneumocystis carinii. View Source
